YL93

MDM2/4 dual inhibition cancer cell growth inhibition p53 reactivation

MDM4 overexpression drives resistance to MDM2-selective clinical inhibitors like RG7388, leaving researchers without effective single-agent tools for p53 reactivation in cancers such as H460, MCF-7, and U-2 OS. YL93 (CAS 2771313-42-7) resolves this gap through simultaneous dual MDM2/4 targeting. • MDM2 Ki = 1.1 nM (~82-fold more potent than Nutlin-3a); MDM4 Ki = 642 nM. • Antiproliferative IC50 = 50.7 nM in HCT-116 cells; induces G1 arrest and apoptosis in p53-wild-type backgrounds. • Validated spiroindoline-pyrrolidine scaffold with published SAR trajectory; direct precursor to in vivo-active JN122. • Supplied as solid; >98% HPLC purity; shipped at ambient temperature with global delivery.

Molecular Formula C37H38Cl2F2N4O4
Molecular Weight 711.6 g/mol
Cat. No. B12406668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYL93
Molecular FormulaC37H38Cl2F2N4O4
Molecular Weight711.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F
InChIInChI=1S/C37H38Cl2F2N4O4/c1-36(2,3)18-30-37(25-10-9-23(38)17-27(25)40,20-43-19-21-12-14-42-15-13-21)31(24-6-5-7-26(39)32(24)41)33(45-30)34(46)44-28-11-8-22(35(47)48)16-29(28)49-4/h5-17,30-31,33,43,45H,18-20H2,1-4H3,(H,44,46)(H,47,48)/t30-,31-,33+,37-/m0/s1
InChIKeyUBACXUKBTJKWLY-GXFZAZKKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YL93: Small-Molecule MDM2/4 Dual Inhibitor for p53 Pathway Research and Antitumor Studies


YL93 (CAS 2771313-42-7) is a structure-based designed small-molecule dual inhibitor targeting the p53 negative regulators MDM2 and MDM4, with binding affinities (Ki) of 1.1 nM for MDM2 and 642 nM (0.64 μM) for MDM4 [1]. It features a unique spiroindoline-containing pyrrolidine scaffold [2] and exerts p53-dependent antitumor activities via cell-cycle arrest and apoptosis induction [1].

YL93 Cannot Be Replaced by MDM2-Selective Inhibitors: Critical Role of MDM4 Co-Inhibition


MDM4 overexpression drives primary resistance to MDM2-selective inhibitors, a well-documented limitation of clinical-stage compounds like RG7388 (idasanutlin) . In cancer cells with amplified MDM4, selective MDM2 blockade fails to fully reactivate the p53 tumor suppressor pathway [1]. YL93 overcomes this resistance mechanism through simultaneous dual targeting, with a Ki for MDM2 of 1.1 nM and for MDM4 of 642 nM [2]. This dual inhibition profile cannot be replicated by Nutlin-3a (MDM2-selective, Ki = 90 nM) or RG7388 [3], rendering YL93 the appropriate selection when research requires addressing both MDM2 and MDM4 in a single small molecule.

YL93 Quantitative Comparator Evidence: MDM2/4 Binding, Cellular Activity, and Target Engagement


YL93 vs. RG7388: Superior Cell Growth Inhibition in MDM4-Overexpressing Cancer Lines

In a direct head-to-head comparison across three MDM4-overexpressing cancer cell lines (H460, MCF-7, U-2 OS) harboring wild-type p53, YL93 exhibited improved cell growth inhibition activities compared to the clinical-stage MDM2-selective inhibitor RG7388 (idasanutlin) [1].

MDM2/4 dual inhibition cancer cell growth inhibition p53 reactivation

YL93 vs. Nutlin-3a: >80-Fold Superior MDM2 Binding Affinity

YL93 exhibits an MDM2 binding Ki of 1.1 nM [1], representing an approximately 82-fold improvement in affinity compared to the widely used reference MDM2 inhibitor Nutlin-3a (Ki = 90 nM) [2], and comparable to clinical-stage MDM2 inhibitors such as MI-773 (Ki = 0.88 nM) [3].

MDM2 binding affinity p53-MDM2 inhibition biochemical potency

YL93 Cellular Antiproliferative Activity: HCT-116 IC50 = 50.7 nM

In HCT-116 colorectal cancer cells harboring wild-type p53, YL93 inhibits cell growth with an IC50 value of 50.7 nM [1]. This cellular potency is consistent with its sub-nanomolar biochemical binding affinity and compares favorably to Nutlin-3a, which exhibits an IC50 of approximately 1.5 μM in wild-type p53 cells under comparable conditions .

antiproliferative activity colorectal cancer p53 wild-type

YL93 MDM2 vs. MDM4 Selectivity: ~584-Fold Preference for MDM2

YL93 binds MDM2 with Ki = 1.1 nM and MDM4 with Ki = 642 nM, yielding an MDM2:MDM4 selectivity ratio of approximately 1:584 [1]. This contrasts with MDM2-selective inhibitors such as RG7388 and Nutlin-3a, which exhibit minimal to no MDM4 binding activity [2], and with peptide-based dual inhibitors like ALRN-6924 that show more balanced dual affinity [3].

target selectivity dual inhibition profile MDM4 co-targeting

YL93 as a Validated Lead Scaffold for Further MDM2/4 Inhibitor Development

YL93 served as the starting point for systematic structure-activity relationship (SAR) studies that yielded JN122, a spiroindoline-containing MDM2/4 inhibitor with improved Ki values of 0.7 nM (MDM2) and 527 nM (MDM4) and enhanced in vivo antitumor efficacy [1]. This demonstrates that the YL93 scaffold is chemically tractable for further optimization and retains its core dual-targeting advantage throughout derivatization.

scaffold optimization SAR studies spiroindoline inhibitors

YL93: Recommended Applications for MDM2/4 Research and p53 Pathway Studies


Investigating p53 Reactivation in MDM4-Overexpressing Cancer Models

Use YL93 when studying p53 pathway reactivation in cancer cell lines with elevated MDM4 expression (e.g., H460 lung cancer, MCF-7 breast cancer, U-2 OS osteosarcoma) where MDM2-selective inhibitors such as RG7388 exhibit reduced efficacy [1]. YL93's dual MDM2/4 inhibition (MDM2 Ki = 1.1 nM; MDM4 Ki = 642 nM) provides a tool to interrogate the functional consequences of simultaneous blockade of both negative regulators in wild-type p53 backgrounds [2].

High-Potency MDM2 Inhibition with MDM4 Co-Targeting Capability

Select YL93 when sub-nanomolar MDM2 binding affinity is required alongside measurable MDM4 inhibition. With an MDM2 Ki of 1.1 nM, YL93 is approximately 82-fold more potent than Nutlin-3a (Ki = 90 nM) while offering MDM4 co-targeting (Ki = 642 nM) absent in Nutlin-3a [1]. In HCT-116 cells, YL93 exhibits antiproliferative activity with an IC50 of 50.7 nM [2], making it suitable for lower-concentration screening applications.

Medicinal Chemistry Starting Point for MDM2/4 Inhibitor Optimization

Use YL93 as a reference scaffold for structure-activity relationship (SAR) campaigns targeting improved MDM2/4 dual inhibition. YL93 served as the direct precursor to JN122, a spiroindoline derivative with enhanced binding affinity (MDM2 Ki = 0.7 nM; MDM4 Ki = 527 nM) and demonstrated in vivo antitumor efficacy in AML xenograft models [1]. The spiroindoline-pyrrolidine core of YL93 represents a validated chemical series with established synthetic tractability and a published optimization trajectory.

Comparative Pharmacology Studies of p53-MDM2/4 Interaction Antagonists

Employ YL93 as a dual-inhibitor comparator in studies benchmarking MDM2-selective inhibitors (RG7388, Nutlin-3a, MI-773) or peptide-based dual inhibitors (ALRN-6924). YL93 occupies a distinct position in the MDM2/4 inhibitor landscape, with MDM2 affinity (Ki = 1.1 nM) comparable to clinical-stage inhibitors like MI-773 (Ki = 0.88 nM) while providing the MDM4 co-inhibition that selective compounds lack and the small-molecule pharmacokinetic advantages that peptide inhibitors do not possess [1].

Technical Documentation Hub

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